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molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Cat. No. B565087
M. Wt: 242.311
InChI Key: ZLZZAXUKBHFTHA-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855719B1

Procedure details

A mixture of 4-(2-diethylaminoethoxy)-1-nitrobenzene (Method 10) (1.0 g, 4.2 mmol) and 10% palladium on charcoal catalyst (200 mg) in ethanol (30 ml) was stirred under an atmosphere of hydrogen for 3 hours. The catalyst was removed by filtration through diatomaceous earth and the filter pad was washed with methanol. The volatiles were removed from the filtrate by evaporation to give the title compound (400 mg, 46%) as an oil. M/z: 209 [MH]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)[CH3:2]>[Pd].C(O)C>[CH2:16]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1)[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N(CCOC1=CC=C(C=C1)[N+](=O)[O-])CC
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth
WASH
Type
WASH
Details
the filter pad was washed with methanol
CUSTOM
Type
CUSTOM
Details
The volatiles were removed from the filtrate by evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N(CCOC1=CC=C(N)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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